

# JCP174 co-administration with other drugs

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## Compound of Interest

Compound Name: JCP174

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## Application Notes and Protocols: Co-administration of **JCP174** (CBP-174)

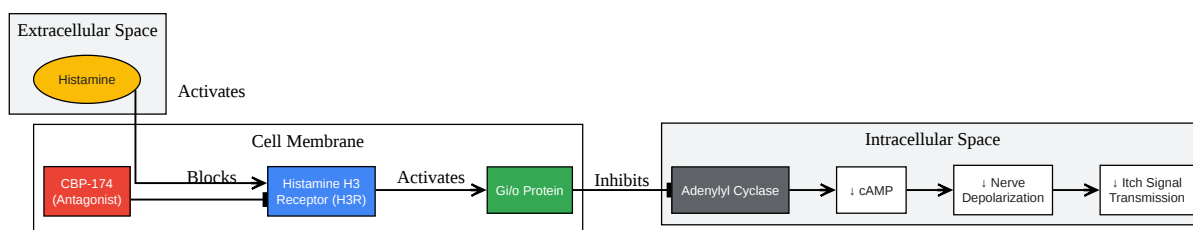
Note to the Reader: The compound "**JCP174**" is likely a typographical error for "CBP-174," a drug candidate developed by Connect Biopharma. All available public information pertains to CBP-174. Development of CBP-174 was discontinued after a Phase 1 single ascending dose study.<sup>[1][2]</sup> Consequently, there is no clinical data or established protocols for its co-administration with other drugs. This document summarizes the available information on CBP-174 and provides a theoretical framework for its mechanism of action.

## Introduction to CBP-174

CBP-174 is a highly selective, peripherally acting histamine H3 receptor (H3R) antagonist that was under development for the oral treatment of chronic pruritus (itch) associated with allergic and inflammatory skin conditions, such as atopic dermatitis. Preclinical studies suggested that CBP-174 could induce rapid reductions in scratching. However, in May 2024, Connect Biopharma terminated the in-license agreement for CBP-174 to focus resources on other clinical programs.<sup>[2]</sup>

## Mechanism of Action and Signaling Pathway

CBP-174 functions as an antagonist of the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, but also found in peripheral tissues, including nerve endings in the skin. In the periphery, activation of H3R on sensory nerves is thought to contribute to the sensation of itch. By blocking this receptor, CBP-174 was hypothesized to reduce pruritus.



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**Figure 1:** Simplified signaling pathway of the Histamine H3 Receptor and the antagonistic action of CBP-174.

## Preclinical and Clinical Development Overview

CBP-174 underwent preclinical development and a Phase 1 clinical trial.

### Preclinical Findings

Preclinical models indicated that CBP-174 led to a reduction in scratching in mice within 30 minutes of dosing, suggesting a potential for rapid pruritus relief in humans.

### Phase 1 Clinical Trial

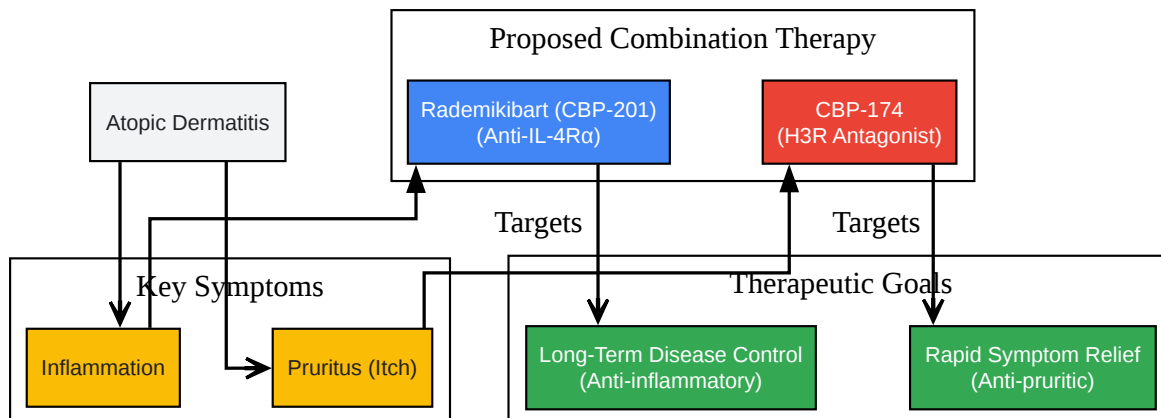
A Phase 1, randomized, double-blind, placebo-controlled, single ascending dose (SAD) study was conducted in healthy adults in Australia to evaluate the safety, tolerability, and pharmacokinetics of CBP-174.

Table 1: Summary of the CBP-174 Phase 1 Single Ascending Dose Trial

Parameter	Description
Study Design	Randomized, double-blind, placebo-controlled, single ascending dose (SAD)
Population	72 healthy adults
Intervention	Single oral doses of CBP-174 or placebo
Dose Escalation	Eight dose escalation cohorts up to a maximum of 16 mg
Key Findings	- CBP-174 was observed to be safe and well-tolerated.- No serious adverse events were reported.- Reported adverse events were predominantly mild.- No dose-limiting toxicities were identified.- Pharmacokinetics showed rapid absorption with dose-proportional increases in exposure and linear elimination.
Status	Completed

## Co-administration of CBP-174 with Other Drugs

There is no clinical or preclinical data available on the co-administration of CBP-174 with other drugs. The initial development strategy by Connect Biopharma considered CBP-174 as a potential complementary therapy to their anti-IL-4R $\alpha$  antibody, rademikibart (CBP-201), for atopic dermatitis.<sup>[1]</sup> The rationale was that CBP-174 could provide rapid relief from itch while the anti-inflammatory effects of CBP-201 took effect.<sup>[1]</sup> However, this combination was never evaluated in clinical trials due to the discontinuation of the CBP-174 program.



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**Figure 2:** Conceptual workflow of the proposed, but untested, co-administration of CBP-174 and CBP-201 for atopic dermatitis.

## Experimental Protocols

Due to the early termination of the CBP-174 development program, no specific protocols for co-administration studies have been published. Any future research involving a similar H3R antagonist in combination with other drugs for atopic dermatitis or other inflammatory conditions would require the development of new preclinical and clinical protocols. These would need to address:

- **Preclinical Models:** In vivo animal models of pruritus and skin inflammation to assess efficacy and synergy.
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:** To evaluate potential drug-drug interactions, including effects on absorption, distribution, metabolism, and excretion.
- **Toxicology Studies:** To determine the safety profile of the combination therapy.
- **Clinical Trial Design:** Phase 1 studies in healthy volunteers to assess safety and PK interactions, followed by Phase 2 and 3 trials in the target patient population to evaluate efficacy and safety of the co-administered drugs.

## Conclusion

While CBP-174 showed initial promise as a novel treatment for pruritus, its development was halted after a Phase 1 study. As a result, there is a lack of data on its co-administration with other therapeutic agents. The information presented here is based on the limited publicly available data and the initial scientific rationale for its development. Researchers interested in the H3R antagonist mechanism for pruritus should consider the information on CBP-174 as a foundational case study, recognizing that further preclinical and clinical research would be necessary to validate this therapeutic approach and explore potential combination therapies.

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## References

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- 2. firstwordpharma.com [firstwordpharma.com]
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